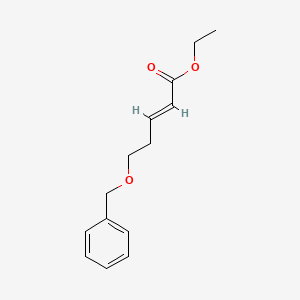

Ethyl (E)-5-(benzyloxy)pent-2-enoate

Description

Ethyl (E)-5-(benzyloxy)pent-2-enoate is an α,β-unsaturated ester characterized by a benzyloxy group at the C5 position of a pent-2-enoate backbone. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of chiral building blocks for pharmaceuticals and natural products. Its structure features a conjugated double bond (E-configuration), which enhances its reactivity in cycloadditions, Michael additions, and other pericyclic reactions.

Synthesis: The compound is typically synthesized via protection-deprotection strategies. For instance, describes its preparation starting from a tert-butyldimethylsilyl (TBDMS)-protected precursor. The TBDMS group is removed under mild acidic conditions, followed by benzylation to introduce the benzyloxy moiety .

Properties

IUPAC Name |

ethyl (E)-5-phenylmethoxypent-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-2-17-14(15)10-6-7-11-16-12-13-8-4-3-5-9-13/h3-6,8-10H,2,7,11-12H2,1H3/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKXEKFRIKZZSB-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCCOCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CCOCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-5-(benzyloxy)pent-2-enoate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 5-bromopent-2-enoic acid.

Formation of Benzyloxy Intermediate: The 5-bromopent-2-enoic acid is then reacted with benzyl alcohol in the presence of a base such as potassium carbonate to form the benzyloxy intermediate.

Esterification: The final step involves the esterification of the benzyloxy intermediate with ethanol in the presence of an acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-5-(benzyloxy)pent-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated esters.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Benzyloxy-pentanoic acid or benzyloxy-pentanone.

Reduction: Ethyl 5-(benzyloxy)pentanoate.

Substitution: Ethyl 5-(substituted benzyloxy)pent-2-enoate.

Scientific Research Applications

Organic Synthesis

Ethyl (E)-5-(benzyloxy)pent-2-enoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for creating derivatives that can be used in different applications.

Reactions Involving this compound

- Oxidation : Can be oxidized to form carboxylic acids or ketones.

- Reduction : Reduction reactions yield saturated esters.

- Substitution : The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Pharmaceutical Applications

The compound is being explored for its potential use in drug development, particularly in synthesizing bioactive molecules. Its structural characteristics allow it to interact with biological targets, making it a candidate for therapeutic agents.

Case Study: Antitumor Activity

Research has indicated that derivatives of this compound exhibit antitumor properties. In vitro studies demonstrated reduced proliferation of cancer cells, suggesting potential applications in cancer therapy.

Material Science

This compound is utilized in developing novel materials with specific properties, such as polymers and resins. Its reactivity allows for the incorporation into various material matrices, enhancing their performance characteristics.

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for complex organic molecules |

| Pharmaceuticals | Potential drug development and bioactive compounds |

| Material Science | Development of polymers and resins |

Biological Studies

The compound is studied for its interactions with biological systems, including enzyme inhibition and receptor binding. The benzyloxy group enhances binding affinity to specific targets, leading to inhibition or activation of biological pathways.

Preliminary studies have shown that this compound can influence various biological processes:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound can bind to receptors, potentially influencing signaling pathways.

Mechanism of Action

The mechanism of action of Ethyl (E)-5-(benzyloxy)pent-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to specific targets, leading to inhibition or activation of biological pathways. The ester functionality allows for hydrolysis, releasing the active benzyloxy-pentenoic acid derivative, which can further interact with cellular components.

Comparison with Similar Compounds

Key Observations :

- Benzyloxy vs. Silyloxy: The benzyloxy group () offers ease of removal via hydrogenolysis, whereas the tert-butyldimethylsilyl (TBDMS) group () provides superior stability under basic or nucleophilic conditions.

- Amino vs. Ether Groups: The sulfonamido and benzylamino derivatives () introduce nitrogen-based reactivity, enabling participation in asymmetric catalysis or intramolecular cyclizations.

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Ethyl (E)-5-(benzyloxy)pent-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various therapeutic areas, supported by data tables and relevant case studies.

1. Synthesis of this compound

This compound can be synthesized through several methods, including the use of esterification reactions involving benzyloxy-substituted precursors. The synthesis typically involves the following steps:

- Preparation of the benzyloxy precursor : This involves the reaction of benzylic alcohol with a suitable acid chloride or anhydride.

- Esterification : The benzyloxy compound is then reacted with ethyl acetoacetate or similar esters under acidic or basic conditions to yield this compound.

The yield and purity of the synthesized compound can vary based on reaction conditions, such as temperature and solvent choice.

2.1 Anticancer Properties

Several studies have indicated that this compound exhibits notable anticancer activity. Its mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 25 | Induction of apoptosis | |

| MCF-7 | 30 | Cell cycle arrest | |

| A549 | 20 | Inhibition of proliferation |

2.2 Anti-inflammatory Effects

Research has also shown that this compound possesses anti-inflammatory properties. It can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its potential use in treating inflammatory diseases.

Case Study: Anti-inflammatory Activity

In a study involving LPS-stimulated macrophages, treatment with this compound resulted in a significant decrease in the production of pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent .

2.3 Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various bacterial strains. The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.

- Cytokine Modulation : It downregulates the expression of inflammatory cytokines, reducing inflammation.

- Antimicrobial Action : The mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

4. Conclusion

This compound is a promising compound with multifaceted biological activities, particularly in anticancer and anti-inflammatory domains. Its synthesis is relatively straightforward, and ongoing research continues to uncover its potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.